molecular formula C9H11BO3S B596893 4-(Cyclopropylsulfinyl)phenylboronic acid CAS No. 1217501-06-8

4-(Cyclopropylsulfinyl)phenylboronic acid

Cat. No.: B596893
CAS No.: 1217501-06-8
M. Wt: 210.054
InChI Key: UVAFNQYMJVLTNA-UHFFFAOYSA-N
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Description

4-(Cyclopropylsulfinyl)phenylboronic acid is an organoboron compound with the molecular formula C9H11BO3S. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyclopropylsulfinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylsulfinyl)phenylboronic acid typically involves the introduction of the cyclopropylsulfinyl group onto a phenylboronic acid precursor. One common method is the reaction of phenylboronic acid with cyclopropylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylsulfinyl)phenylboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).

Major Products

Mechanism of Action

The mechanism of action of 4-(Cyclopropylsulfinyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in sensing applications, where the compound binds to target molecules and facilitates their detection. In catalytic processes, the boronic acid group acts as a ligand, coordinating with metal catalysts to enhance reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylsulfinyl)phenylboronic acid is unique due to the presence of the cyclopropylsulfinyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific organic synthesis and sensing applications where other boronic acids may not be as effective .

Properties

IUPAC Name

(4-cyclopropylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3S/c11-10(12)7-1-3-8(4-2-7)14(13)9-5-6-9/h1-4,9,11-12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAFNQYMJVLTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)C2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675252
Record name [4-(Cyclopropanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-06-8
Record name B-[4-(Cyclopropylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclopropanesulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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